2-Chloro-3-dodecyl-1,4-naphthoquinone
Description
Overview of Naphthoquinones as a Class of Research Interest
Naphthoquinones are a class of organic compounds derived from naphthalene. Their structure, featuring a fused benzene (B151609) and quinone ring system, imparts them with distinct chemical and physical properties that have made them a subject of intense scientific inquiry. redalyc.org Naturally occurring naphthoquinones, such as lawsone (from the henna plant), juglone, and vitamins of the K group, have a long history of use and have spurred extensive research into their synthetic derivatives. redalyc.orgnih.gov
The 1,4-naphthoquinone (B94277) framework is a versatile building block in organic synthesis. Its quinonoid ring is susceptible to a variety of chemical transformations, including reduction, oxidation, and addition reactions. dntb.gov.ua This reactivity allows for the introduction of a wide array of functional groups, leading to the creation of diverse molecular architectures.
Key synthetic strategies often revolve around:
Nucleophilic Substitution: The carbon atoms of the quinone ring are electrophilic, making them targets for nucleophiles. Halogenated naphthoquinones, in particular, are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of nitrogen, oxygen, and sulfur-containing moieties. semanticscholar.orgmdpi.com
Alkylation and Acylation: Methods such as Friedel-Crafts alkylation and reactions involving organometallic reagents are employed to introduce alkyl and acyl side chains. nih.gov These modifications are crucial for tuning the lipophilicity and steric properties of the molecule.
Cycloaddition Reactions: The double bonds within the quinone ring can participate in cycloaddition reactions, providing pathways to more complex polycyclic and heterocyclic structures. semanticscholar.org
The ability to readily modify the naphthoquinone core has made it a "privileged structure" in medicinal chemistry, serving as a scaffold for the synthesis of novel compounds with potential therapeutic applications. researchgate.net
Table 1: Common Synthetic Methodologies for Naphthoquinone Derivatives
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Introduction of heteroatomic functional groups |
| Friedel-Crafts Alkylation | Alkyl halides, Lewis acids (e.g., BF₃·OEt₂) | Attachment of alkyl chains |
| Metal-Mediated Reactions | Organometallic reagents (e.g., π-allylnickel complexes) | Carbon-carbon bond formation |
| Mannich Reaction | Formaldehyde, primary/secondary amines | Synthesis of β-amino carbonyl derivatives |
| Cycloaddition Reactions | Dienes, Azides | Construction of fused ring systems |
The biological activities of naphthoquinones are intrinsically linked to their redox properties. The quinone moiety can undergo reversible one- or two-electron reduction to form semiquinone radical anions and hydroquinones, respectively. scielo.br This redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components like DNA, lipids, and proteins. scielo.br
Beyond ROS generation, naphthoquinones can interact with biological systems through several other mechanisms:
Electrophilicity: As electrophiles, they can form covalent bonds with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. scielo.br
Enzyme Inhibition: Many naphthoquinones are known to inhibit the activity of various enzymes, including topoisomerases, which are critical for DNA replication and repair. nih.gov
Intercalation: The planar structure of the naphthoquinone ring allows some derivatives to intercalate between the base pairs of DNA, disrupting its normal function. nih.gov
These varied mechanisms of action make naphthoquinones valuable tools for probing cellular processes and understanding disease pathways.
Contextualizing Halogenated Naphthoquinones in Academic Inquiry
The introduction of halogen atoms onto the naphthoquinone scaffold significantly modifies its chemical reactivity and biological profile. Halogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone (also known as dichlone), are highly reactive intermediates in organic synthesis. semanticscholar.org The presence of one or more chlorine atoms enhances the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack. semanticscholar.org This property is extensively utilized to synthesize a vast array of derivatives where the chlorine atom is displaced by other functional groups. semanticscholar.orgscielo.br
From a biological perspective, halogenation can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets. Research has shown that halogen-substituted 1,4-naphthoquinones can exhibit potent biological activities. sciforum.net For instance, structure-activity relationship (SAR) studies have demonstrated that the presence of a chlorine group at the 3-position of the 1,4-naphthoquinone ring can be essential for certain biological effects. sciforum.net
Research Trajectory of 2-Chloro-3-dodecyl-1,4-naphthoquinone and Related Analogues
The research into 2-chloro-3-alkyl-1,4-naphthoquinones, including the dodecyl derivative, is part of a broader effort to understand how the nature of the substituent at the 3-position influences the compound's properties. Early research into 3-alkyl-naphthoquinones dates back to at least the mid-20th century, with studies exploring their potential as antimalarial agents. redalyc.orgnih.gov
The synthesis of this compound itself has been specifically described. One method involves the reaction of a dodecylzinc reagent with 2-acetoxy-3-chloro-1,4-naphthoquinone.
The length of the alkyl chain is a critical determinant of the compound's biological activity. Studies on various 2-hydroxy-3-alkyl-1,4-naphthoquinones have shown that increasing the length of the alkyl substituent can modulate the compound's effects. nih.gov Similarly, research on 2-chloro-3-(n-alkylamino)-1,4-naphthoquinones has investigated how varying the alkyl chain from methyl to butyl affects antifungal activity. researchgate.net
More recent research has focused on the synthesis and biological evaluation of long-chain alkyl naphthoquinones to explore the effect of lipophilicity on their activity. nih.gov While some studies have shown that increasing the chain length of substituents can enhance certain biological activities, this is not always the case, and an optimal chain length is often observed. nih.gov For example, in one study, the anticancer activity of certain naphthoquinone derivatives increased with the higher chain length of terpenyl substituents, but not with long-chain alkyl groups. nih.gov The dodecyl group in this compound provides significant lipophilicity, which is a key parameter in its interaction with biological membranes and targets.
Table 2: Research Highlights of 2-Halo-3-Alkyl/Amino-1,4-Naphthoquinone Analogues
| Compound Class | Alkyl/Amino Group | Research Focus | Key Findings |
|---|---|---|---|
| 2-Hydroxy-3-alkyl-1,4-naphthoquinones | Methyl, Ethyl, Propyl, Butyl, Pentyl | Comparative toxicity studies | Toxicity decreased with increasing size of the alkyl substituent. nih.gov |
| 2-Chloro-3-(n-alkylamino)-1,4-naphthoquinones | Methyl, Ethyl, Propyl, Butyl | Antifungal activity | All tested compounds were found to be potent antifungal agents. researchgate.net |
| 2-O-alkyl/3-C-alkyl-1,4-naphthoquinones | Various long-chain alkyl and terpenyl groups | Anticancer activity | Increased chain length of terpenyl groups, but not alkyl groups, enhanced activity. nih.gov |
| 2-Phenylamino-3-acyl-1,4-naphthoquinones | Various alkyl and aryl acyl groups | Anticancer activity | Alkyl-acyl derivatives showed weaker activity compared to aryl-acyl derivatives. mdpi.com |
The ongoing research into compounds like this compound and its analogs continues to contribute to the understanding of structure-activity relationships within the broader class of naphthoquinones, paving the way for the rational design of new molecules with specific chemical and biological properties.
Direct Synthetic Routes to this compound
The direct functionalization of the naphthoquinone scaffold to introduce the dodecyl group can be approached through several synthetic strategies, primarily involving pre-functionalized naphthoquinone precursors. These methods leverage the reactivity of halo-naphthoquinones towards nucleophilic and radical additions.
Synthesis via Organometallic Reagents (e.g., Grignard Reactions)
Organometallic reagents, such as Grignard reagents, serve as potent carbon nucleophiles for the formation of carbon-carbon bonds. The synthesis of this compound can be envisioned through the reaction of a dodecyl Grignard reagent, specifically dodecylmagnesium bromide, with a suitable pre-functionalized naphthoquinone. A plausible approach involves the nucleophilic substitution of a chlorine atom in 2,3-dichloro-1,4-naphthoquinone.
In this proposed pathway, the Grignard reagent, CH₃(CH₂)₁₁MgBr, would attack one of the electrophilic carbon atoms at the C2 or C3 position of the 2,3-dichloro-1,4-naphthoquinone ring. This is followed by the elimination of the chloride ion, resulting in the formation of the desired this compound. The reaction is typically conducted in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) to maintain the reactivity of the Grignard reagent. The use of a catalyst, such as a zinc(II) salt, could potentially enhance the efficiency of the alkylation and minimize side reactions. organic-chemistry.org
Radical-Initiated Addition Mechanisms in Naphthoquinone Functionalization
Free radical reactions provide an alternative avenue for the alkylation of quinones. The introduction of the dodecyl group onto the naphthoquinone ring can be achieved through a radical-initiated addition mechanism. This process typically involves the generation of a dodecyl radical, which then attacks the electron-deficient quinone system.
One potential method involves the free radical halogenation of dodecane to produce a dodecyl halide, which can then be used to generate a dodecyl radical. wikipedia.orgyoutube.comlibretexts.org This radical can subsequently react with a 2-chloro-1,4-naphthoquinone (B24044) substrate. The reaction is typically initiated by UV light or a chemical initiator. The radical adds to the double bond of the quinone ring, and subsequent steps lead to the formation of the alkylated product. srmist.edu.in The regioselectivity of the addition can be influenced by the stability of the resulting radical intermediates. srmist.edu.in Radical alkylation of naphthoquinones has been shown to be a viable, albeit sometimes challenging, method for introducing alkyl chains. nih.gov
Strategies Involving Pre-functionalized Naphthoquinone Scaffolds
The most common and well-documented strategy for the synthesis of this compound relies on the use of pre-functionalized naphthoquinone scaffolds, particularly 2,3-dichloro-1,4-naphthoquinone. This precursor is highly reactive towards nucleophilic substitution, allowing for the sequential introduction of different functional groups. researchgate.netresearcher.lifesemanticscholar.orggranthaalayahpublication.org
The reaction proceeds via a nucleophilic substitution mechanism where a dodecyl nucleophile displaces one of the chlorine atoms on the 2,3-dichloro-1,4-naphthoquinone ring. researchgate.net The nucleophile could be generated from a variety of sources, including organometallic reagents as discussed previously, or other carbanion equivalents. This approach offers good control over the regiochemistry, leading selectively to the 2-chloro-3-dodecyl substituted product. The reactivity of 2,3-dichloro-1,4-naphthoquinone towards a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles, has been extensively reviewed. researchgate.netresearcher.lifesemanticscholar.orggranthaalayahpublication.org
Synthesis of Precursors and Key Intermediates
Preparation of 2,3-Dichloro-1,4-naphthoquinone and its Analogues
2,3-Dichloro-1,4-naphthoquinone is a versatile intermediate in organic synthesis. semanticscholar.org It can be prepared through several routes, with common methods starting from naphthalene or its derivatives.
One industrial method involves the chlorination of naphthalene. google.com This process proceeds through the formation of 1,2,3,4-tetrachloro-1,2,3,4-tetrahydronaphthalene, which is then hydrolyzed and oxidized to yield 2-chloro-1,4-naphthoquinone. Subsequent chlorination of 2-chloro-1,4-naphthoquinone affords the desired 2,3-dichloro-1,4-naphthoquinone. google.com
Another synthetic approach utilizes 1-naphthylamine-4-sodium sulfonate as the starting material. google.com In this process, the starting material is dissolved in water, the pH is adjusted, and a metal catalyst (such as iron or zinc powder) is added. The subsequent introduction of chlorine gas leads to the formation of 2,3-dichloro-1,4-naphthoquinone. google.com
| Starting Material | Key Reagents | Product | Ref. |
| Naphthalene | Cl₂, light, inert solvent; H₂O; HNO₃; Cl₂, I₂ | 2,3-Dichloro-1,4-naphthoquinone | google.com |
| 1-Naphthylamine-4-sodium sulfonate | Acid, Fe or Zn powder, Cl₂ | 2,3-Dichloro-1,4-naphthoquinone | google.com |
Methods for Generating 2-Chloro-1,4-naphthoquinone and its Derivatives
2-Chloro-1,4-naphthoquinone is another key intermediate for the synthesis of various naphthoquinone derivatives, including the target compound. medchemexpress.com A common and efficient laboratory-scale synthesis of 2-chloro-1,4-naphthoquinone starts from 2-hydroxy-1,4-naphthoquinone, also known as Lawsone.
The reaction involves treating Lawsone with thionyl chloride (SOCl₂). chemicalbook.com The hydroxyl group at the C2 position is replaced by a chlorine atom, yielding 2-chloro-1,4-naphthoquinone in good yield. The reaction is typically carried out by heating the mixture, followed by purification to obtain the desired product. chemicalbook.com
| Starting Material | Reagent | Product | Yield | Ref. |
| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Thionyl chloride (SOCl₂) | 2-Chloro-1,4-naphthoquinone | 85% | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64955-12-0 |
|---|---|
Molecular Formula |
C22H29ClO2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-chloro-3-dodecylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)22(25)18-15-13-12-14-17(18)21(19)24/h12-15H,2-11,16H2,1H3 |
InChI Key |
ZPVLJVWYGVOTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy Studies
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 2-Chloro-3-dodecyl-1,4-naphthoquinone, the key structural features—the naphthoquinone core, the long alkyl (dodecyl) chain, and the chloro substituent—give rise to characteristic absorption bands.
While specific experimental data for this exact compound is not extensively published, the expected FTIR absorption bands can be predicted based on the analysis of closely related 1,4-naphthoquinone (B94277) derivatives. scielo.br The spectrum is dominated by strong absorptions from the carbonyl groups and the aromatic system, complemented by distinct signals from the aliphatic dodecyl chain.
Key vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the numerous C-H bonds of the dodecyl chain produce strong aliphatic stretching bands in the 2850-2960 cm⁻¹ region.
C=O Stretching: The conjugated quinone system contains two carbonyl groups (C1=O and C4=O), which are expected to produce intense, characteristic stretching bands. In similar 2-chloro-1,4-naphthoquinone (B24044) derivatives, these bands are observed around 1675 cm⁻¹ and 1635 cm⁻¹. scielo.br
C=C Stretching: Vibrations from the carbon-carbon double bonds within the aromatic and quinoid rings typically result in multiple bands in the 1560-1600 cm⁻¹ region.
C-H Bending: The dodecyl chain will exhibit characteristic scissoring and bending vibrations for its methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, appearing around 1465 cm⁻¹ and 1378 cm⁻¹, respectively.
C-Cl Stretching: The carbon-chlorine bond stretch is expected in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹, though its intensity can be variable.
Table 1: Predicted FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2955-2920 | Asymmetric C-H Stretch | -CH₃, -CH₂- |
| ~2870-2850 | Symmetric C-H Stretch | -CH₃, -CH₂- |
| ~1675 | C=O Stretch | Quinone Carbonyl |
| ~1635 | C=O Stretch | Quinone Carbonyl |
| ~1595, ~1565 | C=C Stretch | Aromatic/Quinoid Ring |
| ~1465 | C-H Bend (Scissoring) | -CH₂- |
| ~1378 | C-H Bend (Symmetric) | -CH₃ |
| ~800-600 | C-Cl Stretch | Alkyl Halide |
Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations by analyzing inelastically scattered light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce stronger signals in Raman spectra.
For this compound, the key Raman signals would further confirm its structure. Studies on analogous 1,4-naphthoquinone compounds show that the symmetric stretching of the C=O and C=C bonds are particularly prominent. scielo.brscienceopen.com The quinone ring vibrations, which are highly polarizable, are expected to be strong Raman scatterers, providing a clear fingerprint for the core structure. The aliphatic chain would also contribute to the spectrum, although often with less intensity than the aromatic core.
Table 2: Predicted Raman Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2960-2850 | C-H Stretch | Dodecyl Chain |
| ~1635 | C=O Stretch (Symmetric) | Quinone Carbonyl |
| ~1595 | C=C Stretch | Aromatic/Quinoid Ring |
| ~1350 | Ring Breathing Mode | Naphthoquinone Core |
| ~800-600 | C-Cl Stretch | Alkyl Halide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing precise information about the connectivity and chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H NMR spectrum of this compound can be divided into two main regions: the aromatic region, corresponding to the protons on the naphthoquinone ring, and the aliphatic region, corresponding to the protons of the dodecyl chain.
Aromatic Region (δ 7.5-8.2 ppm): The four protons on the unsubstituted benzene (B151609) ring of the naphthoquinone core (H-5, H-6, H-7, H-8) are expected to appear as complex multiplets in this downfield region. Based on data from similar structures, the protons adjacent to the quinone ring (H-5 and H-8) typically resonate at a lower field (δ ~8.1-8.2 ppm) compared to the H-6 and H-7 protons (δ ~7.6-7.8 ppm) due to the anisotropic effect of the carbonyl groups. scielo.br
Aliphatic Region (δ 0.8-3.0 ppm): The dodecyl chain will produce several distinct signals. The terminal methyl group (-CH₃) is expected to appear as a triplet around δ 0.9 ppm. The bulk of the methylene groups (-CH₂-) in the middle of the chain will create a large, broad multiplet around δ 1.2-1.4 ppm. The methylene group attached directly to the C3 position of the quinone ring (C1'-H₂) will be the most deshielded of the aliphatic protons, likely appearing as a triplet further downfield, estimated in the δ 2.7-3.0 ppm range.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Protons | Multiplicity |
|---|---|---|
| ~8.1-8.2 | H-5, H-8 | Multiplet |
| ~7.6-7.8 | H-6, H-7 | Multiplet |
| ~2.7-3.0 | 1'-CH₂ | Triplet |
| ~1.6-1.8 | 2'-CH₂ | Multiplet |
| ~1.2-1.4 | 3'- to 11'-CH₂ | Broad Multiplet |
| ~0.9 | 12'-CH₃ | Triplet |
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each chemically distinct carbon atom gives a unique signal. For this compound, signals are expected for the two carbonyl carbons, the eight carbons of the aromatic and quinoid rings, and the twelve carbons of the dodecyl chain.
Carbonyl Carbons (δ ~175-185 ppm): The two carbonyl carbons, C1 and C4, are the most deshielded and will appear at the far downfield end of the spectrum. In related N,S-substituted naphthoquinones, these signals appear around δ 180 ppm. researchgate.netresearchgate.net
Aromatic and Quinoid Carbons (δ ~125-150 ppm): The ten carbons of the naphthoquinone ring system will resonate in this region. The carbons directly attached to the electron-withdrawing chlorine (C2) and the carbonyl groups (C4a, C8a) will be significantly deshielded.
Aliphatic Carbons (δ ~14-35 ppm): The twelve carbons of the dodecyl chain will appear in the upfield region. The terminal methyl carbon (C12') is expected around δ 14 ppm, while the methylene carbons will appear in the δ 22-32 ppm range. The C1' carbon, being attached to the sp²-hybridized quinone ring, will be the most downfield of the aliphatic signals, likely around δ 30-35 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Carbon Atoms |
|---|---|
| ~182 | C4 |
| ~178 | C1 |
| ~145-150 | C2, C3 |
| ~130-135 | C4a, C5, C6, C7, C8, C8a |
| ~125-128 | Aromatic CH carbons |
| ~30-35 | 1'-CH₂ |
| ~22-32 | 2'- to 11'-CH₂ |
| ~14 | 12'-CH₃ |
While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) can characterize the compound in its solid form. This technique is particularly useful for studying materials that are insoluble or for distinguishing between different solid forms, such as crystalline polymorphs and amorphous states.
Mechanistic Investigations in Biological Systems in Vitro and Theoretical Research
Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms
A principal mechanism underlying the biological activity of the 1,4-naphthoquinone (B94277) scaffold is its capacity to undergo redox cycling, a process that leads to the generation of reactive oxygen species (ROS). mdpi.commdpi.commdpi.com This activity is a key driver of the compound's effects on cellular systems.
The structure of 1,4-naphthoquinones allows them to participate in one-electron reduction-oxidation cycles. nih.gov In a biological environment, the quinone moiety (the oxidized state) can accept an electron from cellular reducing agents, such as NADPH, to form a highly reactive semiquinone radical. mdpi.com This radical can then transfer the electron to molecular oxygen, generating a superoxide (B77818) anion radical (O₂•⁻) and regenerating the parent quinone, which is then free to repeat the cycle. scielo.br
This process, known as futile redox cycling, effectively uncouples electron transport from normal metabolic pathways and establishes a continuous production of superoxide radicals. mdpi.comnih.gov Further reduction of the semiquinone can lead to the formation of a hydroquinone (B1673460) (the reduced state), which can also auto-oxidize back to the quinone form, contributing to the generation of ROS. nih.gov This cycling between the oxidized quinone and the reduced hydroquinone forms is fundamental to the bioactivity of many naphthoquinones. nih.govresearchgate.net
| Stage | Description | Key Molecules Involved |
| Reduction | The 1,4-naphthoquinone core accepts an electron from a cellular reducing agent. | 1,4-Naphthoquinone, NADPH, Reductases |
| Formation of Semiquinone | A highly reactive semiquinone radical intermediate is formed. | Semiquinone Radical |
| Reaction with Oxygen | The semiquinone radical transfers its electron to molecular oxygen. | Molecular Oxygen (O₂) |
| ROS Generation | A superoxide anion radical (O₂•⁻) is produced. | Superoxide Anion Radical (O₂•⁻) |
| Regeneration | The parent 1,4-naphthoquinone is regenerated, allowing the cycle to continue. | 1,4-Naphthoquinone |
The sustained generation of ROS, particularly superoxide anions and subsequently formed hydroxyl radicals (•OH), creates a state of oxidative stress within the cell. scielo.br This imbalance between oxidants and antioxidants leads to widespread, non-specific damage to critical cellular components. scielo.brresearchgate.net The high reactivity of ROS allows them to target and modify lipids, proteins, and nucleic acids, disrupting their normal functions and compromising cell viability. researchgate.net This ROS-mediated damage is a significant contributor to the cytotoxic effects observed for this class of compounds. mdpi.comnih.govnih.gov
| Biomolecule Target | Type of Oxidative Damage | Consequence |
| Lipids | Peroxidation of unsaturated fatty acids in cell membranes. mdpi.com | Loss of membrane integrity, altered fluidity, and disruption of membrane-bound proteins. |
| Proteins | Oxidation of amino acid side chains (e.g., cysteine, methionine), leading to carbonylation and formation of cross-links. nih.gov | Enzyme inactivation, protein misfolding and aggregation, and disruption of signaling pathways. |
| Nucleic Acids (DNA/RNA) | Oxidation of nucleobases (e.g., formation of 8-oxo-2'-deoxyguanosine), hydrogen abstraction from the sugar moiety, and induction of single- and double-strand breaks. mdpi.comscielo.brmdpi.com | Genetic mutations, inhibition of DNA replication and transcription, and activation of cell death pathways. |
Molecular Target Identification and Interaction Studies
Beyond the generalized damage caused by oxidative stress, research has identified specific molecular targets with which 1,4-naphthoquinone derivatives can interact. These interactions often involve the inhibition of enzymes that are vital for cellular proliferation and maintenance.
DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govnih.gov Its absence in higher eukaryotes makes it an attractive target for antibacterial agents. nih.gov The 1,4-naphthoquinone scaffold has been identified as an inhibitor of DNA gyrase. mdpi.com By binding to the enzyme, these compounds can interfere with its ATP-dependent supercoiling activity. nih.gov Inhibition of DNA gyrase prevents the necessary topological changes in bacterial DNA, leading to a cessation of DNA synthesis and ultimately bacterial cell death. nih.gov
Human topoisomerases are critical enzymes that manage DNA topology during replication, transcription, and recombination. nih.gov Topoisomerase I creates transient single-strand breaks to relax DNA supercoiling, while Topoisomerase II creates double-strand breaks. researchgate.netresearchgate.net Many clinically used anticancer drugs, including those with quinone structures, function by inhibiting these enzymes. mdpi.commdpi.com
Naphthoquinone derivatives have been shown to be effective inhibitors of both Topoisomerase I and II. mdpi.comnih.govresearchgate.net The mechanism can involve stabilizing the transient enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of DNA breaks. nih.gov This DNA damage triggers cell cycle arrest and apoptosis. nih.govgeorgiasouthern.edu The ability of novel naphthoquinone compounds to act as dual inhibitors of both Topoisomerase I and II highlights their potential as chemotherapeutic agents. nih.govgeorgiasouthern.edu
| Enzyme | Function | Consequence of Inhibition by Naphthoquinones |
| DNA Gyrase (Bacterial) | Introduces negative supercoils into DNA, enabling replication. nih.gov | Inhibition of DNA replication and bacterial growth. |
| Topoisomerase I (Human) | Relaxes DNA supercoiling via transient single-strand breaks. researchgate.net | Accumulation of single-strand breaks, leading to replication fork collapse and cell death. |
| Topoisomerase II (Human) | Manages DNA tangles via transient double-strand breaks. mdpi.comresearchgate.net | Stabilization of the cleavage complex, leading to permanent DNA double-strand breaks and apoptosis. mdpi.com |
Enzyme Inhibition Mechanisms (In Vitro Studies)
Mitogen-Activated Protein Kinase Kinase (MKK7) Inhibition
The 1,4-naphthoquinone scaffold has been identified as a promising framework for the development of Mitogen-Activated Protein Kinase Kinase 7 (MKK7) inhibitors. nih.gov MKK7 is a crucial enzyme in the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. nih.gov
While direct inhibitory data for 2-Chloro-3-dodecyl-1,4-naphthoquinone on MKK7 is not extensively detailed in current literature, studies on analogous compounds underscore the potential for this chemical class to interact with MKK7. For instance, the naphthoquinone derivative NSC 95397 has been identified as an inhibitor of MKK7. nih.gov Further research into sulfur-containing and phenylamino-substituted naphthoquinones has revealed compounds with significant binding affinity for MKK7. nih.gov One such derivative, 3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid, demonstrated a high binding affinity with a dissociation constant (Kd) of 230 nM, which is more potent than that of NSC 95397 (Kd = 1.1 μM). nih.govnih.gov Another derivative containing a phenylamino (B1219803) side chain was found to be selective for MKK7 over the related kinase MKK4 and Cdc25 phosphatases. nih.govnih.gov These findings suggest that the specific substituents at the 2 and 3 positions of the naphthoquinone ring are critical determinants of MKK7 inhibitory activity and selectivity.
| Compound | Binding Affinity (Kd) for MKK7 |
|---|---|
| 3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid | 230 nM |
| NSC 95397 | 1.1 μM |
| Compound 22e (phenylamino derivative) | 1.9 μM |
| Compound 13 (2,3-bis(methylthio)-1,4-naphthoquinone) | 4.6 μM |
Cell Division Cycle 25 (Cdc25) Phosphatase Inhibition
The Cell Division Cycle 25 (Cdc25) family of phosphatases are key regulators of the cell cycle, and their overexpression is linked to various cancers, making them attractive therapeutic targets. nih.govmdpi.com Quinone-based compounds, particularly those with a 1,4-naphthoquinone core, are among the most potent classes of Cdc25 inhibitors discovered. mdpi.comnih.gov
These compounds are thought to exert their inhibitory effects through mechanisms that may involve the generation of reactive oxygen species (ROS) or direct interaction with the catalytic site of the enzyme. mdpi.com Several naphthoquinone derivatives have demonstrated potent, albeit often non-selective, inhibition across the three Cdc25 isoforms (A, B, and C). mdpi.com For example, the sulfur-containing naphthoquinone NSC 95397 is a potent inhibitor of Cdc25B. nih.gov Plumbagin and other sulfur-containing derivatives have also been identified as potent inhibitors of both Cdc25A and Cdc25B. nih.govnih.gov The inhibitory activity of these compounds often correlates with their cytotoxicity against cancer cell lines, highlighting the therapeutic potential of targeting Cdc25. nih.govnih.gov
| Compound | Target | Inhibitory Activity (IC50 / Ki) |
|---|---|---|
| Menadione (Vitamin K3) | Cdc25A | Ki = 38 µM |
| Menadione (Vitamin K3) | Cdc25B | Ki = 95 µM |
| Menadione (Vitamin K3) | Cdc25C | Ki = 20 µM |
| NSC 663284 | Cdc25 (unspecific) | Potent, irreversible |
| BN 82685 | Cdc25A | IC50 = 250 nM |
| BN 82685 | Cdc25B | IC50 = 250 nM |
| BN 82685 | Cdc25C | IC50 = 170 nM |
| IRC-083864 | Cdc25 (unspecific) | IC50 = ~20 nM |
Phosphoinositide 3-Kinase (PI3Kγ) Modulation
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental to numerous cellular processes, including cell growth, proliferation, and survival. While the upregulation of Cdc25A expression may be controlled by the PI3K-Akt-mTOR signaling pathway, specific data on the direct modulation of PI3Kγ by this compound or its close structural analogues are not available in the provided research findings. mdpi.com
AMP-Activated Protein Kinase (AMPK) Modulation
AMP-Activated Protein Kinase (AMPK) acts as a central energy sensor in cells, orchestrating metabolic pathways to balance energy supply with demand. Detailed mechanistic studies focusing on the direct interaction and modulation of AMPK by this compound are not prominently featured in the available scientific literature.
Interactions with Nucleic Acids (DNA/RNA)
The planar aromatic structure of the 1,4-naphthoquinone ring system predisposes these molecules to interact with nucleic acids, representing another potential mechanism for their biological activity. scielo.br
DNA Alkylation Mechanisms
Certain derivatives of 1,4-naphthoquinone bearing reactive side chains can function as DNA alkylating agents. mdpi.com This mechanism involves the formation of a covalent bond between the compound and a nucleotide base, typically a guanine (B1146940) residue. mdpi.com For instance, synthetic hybrid molecules containing both a 1,4-naphthoquinone core and a 2-chloroethylthio moiety have been designed to target DNA through irreversible alkylation. mdpi.com The 2-chloroethylthio group acts as the alkylating pharmacophore, leading to DNA damage and subsequent cytotoxicity in cancer cells. mdpi.com While the dodecyl group of this compound is a stable alkyl chain and not an inherent alkylating agent like a chloroethylthio group, the chloro-substitution on the quinone ring itself can, under certain biological conditions, provide a site for nucleophilic attack, although this is less characterized than dedicated alkylating moieties.
DNA Intercalation Studies
DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic species, inserts itself between the base pairs of the DNA double helix. scielo.br This action can disrupt DNA replication and transcription, leading to cytotoxic effects. nih.gov Studies using techniques such as Raman and linear dichroism spectroscopy have shown that unsubstituted 1,4-naphthoquinone can interact with DNA. nih.gov These interactions can lead to conformational changes in the DNA structure, such as a transition from the B-form to the A-form, and involve the interruption of base stacking. nih.gov While the planar naphthoquinone core of this compound is suitable for intercalation, the long, flexible dodecyl chain at the 3-position could introduce significant steric hindrance, potentially influencing the mode and affinity of DNA binding compared to smaller, unsubstituted naphthoquinones. scielo.brnih.gov
| Naphthoquinone Derivative | Observed DNA Interaction |
|---|---|
| 1,4-Naphthoquinone | Intercalation, causes B- to A-form DNA transition |
| (2-chloroethylthio)-1,4-naphthoquinones | Alkylation of guanine residues |
| Plumbagin | Intercalation |
| Juglone | Intercalation |
Modulation of DNA Repair Mechanisms (e.g., RecA expression)
The 1,4-naphthoquinone scaffold is a well-documented pharmacophore capable of inducing cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA alkylation. mdpi.comnih.gov This damage subsequently triggers cellular DNA repair responses. While direct studies on this compound are limited, research on analogous 2-chloro-3-alkyl-1,4-naphthoquinone derivatives provides insight into these processes.
Mechanistic studies on related compounds show that their cytotoxic effects are linked to the induction of DNA damage. mdpi.comnih.gov For instance, 2-chloro-3-alkyl derivatives have been shown to cause damage to mitochondrial DNA (mtDNA), evidenced by a decrease in the protein levels of mtDNA-specific DNA polymerase γ (poly-γ) and mtDNA transcription factor A (mt-TFA). nih.gov The generation of ROS by the naphthoquinone core contributes significantly to these genotoxic effects, leading to events like double-strand breaks. mdpi.com In response to such damage, cells activate complex DNA repair pathways to maintain genomic integrity. The induction of these repair mechanisms is a crucial cellular survival strategy. While the expression of specific proteins like RecA in prokaryotes has not been explicitly detailed for the dodecyl derivative, it is a hallmark of the SOS response to extensive DNA damage, a pathway expected to be activated by potent DNA-damaging agents.
Cellular Membrane Integrity and Permeability Studies (e.g., in microorganisms)
The lipophilic nature of the dodecyl side chain on the this compound molecule suggests a strong potential for interaction with and disruption of cellular membranes. Research on other 3-alkyl-naphthoquinones has established that these compounds can significantly affect the integrity and permeability of microbial cell membranes. nih.govresearchgate.net The long alkyl chain facilitates the insertion of the molecule into the lipid bilayer of microorganisms.
This insertion can lead to a variety of disruptive effects:
Increased Permeability: The presence of the naphthoquinone derivative within the membrane can create pores or channels, leading to a loss of selective permeability. nih.gov This compromises the cell's ability to maintain essential ion gradients and retain vital metabolites.
Inhibition of Transport: Studies have shown that certain 2-hydroxy-3-alkyl-1,4-naphthoquinones can block the permeation of metabolites across the bacterial membrane, effectively starving the cell of necessary nutrients. nih.gov
Structural Damage: The intercalation of these molecules can alter membrane fluidity and lead to structural damage, ultimately causing cell lysis.
The combination of the reactive 2-chloro-1,4-naphthoquinone (B24044) head and the long, membrane-seeking dodecyl tail makes this compound a potent agent for disrupting the cellular envelopes of microorganisms.
Interactions within Photosynthetic Complexes (e.g., Photosystem I)
Naphthoquinones are structurally similar to phylloquinone (Vitamin K1), which is the native electron acceptor (A1) in the Photosystem I (PSI) complex of oxygenic photosynthesis. asu.edulibretexts.org This structural analogy allows synthetic naphthoquinones to act as inhibitors or artificial electron acceptors by competing for or displacing the native quinone at its binding site.
The interaction of this compound with photosynthetic complexes, while not specifically detailed, can be inferred from studies on similar compounds. The A1 binding site in PSI is a well-defined pocket, and the nature of the substituent at the 2- and 3-positions of the naphthoquinone ring influences binding affinity and electron transfer kinetics. The dodecyl group, being a long alkyl chain, would occupy a specific region within this hydrophobic pocket.
By binding to the A1 site, the compound can interfere with the photosynthetic electron transport chain in several ways: asu.eduyoutube.com
Blocking Electron Flow: It can act as a competitive inhibitor, preventing the native phylloquinone from accepting electrons from the primary donor (A0), thereby halting the flow of electrons to the subsequent iron-sulfur clusters (Fx, FA, FB).
Altering Redox Potential: The chloro and dodecyl substituents will modify the redox potential of the quinone ring, which could disrupt the finely tuned sequence of electron transfer events within PSI.
Acting as an Artificial Acceptor: In some cases, exogenous quinones can accept electrons from the transport chain and shunt them away, often to molecular oxygen, creating ROS and inducing photo-oxidative damage. nih.gov
Cellular Pathway Modulation in Research Models (In Vitro)
Apoptosis Induction Mechanisms (in cell lines)
2-Chloro-3-alkyl-1,4-naphthoquinone derivatives are recognized for their potent ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net The cytotoxic activity is often initiated by the generation of excessive ROS, which triggers overwhelming oxidative stress that cancer cells cannot overcome. nih.gov This leads to the activation of specific apoptotic signaling cascades.
Key mechanisms involved in apoptosis induction by related naphthoquinones include:
Mitochondrial Pathway (Intrinsic Pathway): This is a common mechanism for naphthoquinone-induced apoptosis. nih.govnih.gov It involves the dissipation of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3. nih.govresearchgate.net
Regulation of Bcl-2 Family Proteins: The process is often regulated by the Bcl-2 family of proteins. Studies on analogous compounds show a downregulation of anti-apoptotic proteins like Bcl-xL and an upregulation of pro-apoptotic proteins such as Bax. researchgate.netnih.gov
DNA Damage-Induced Apoptosis: As mentioned previously, these compounds can cause significant DNA damage. mdpi.com If the damage is too severe to be repaired, it serves as a powerful signal to initiate apoptosis, often leading to the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases. nih.govresearchgate.net
The table below summarizes the effects of representative 1,4-naphthoquinone derivatives on key apoptotic proteins in cancer cell lines.
| Compound Class | Cell Line | Effect on Bcl-2 Family | Caspase Activation | Reference Finding |
|---|---|---|---|---|
| 2,3-dichloro-dihydroxy-1,4-naphthoquinone | HL-60 (Leukemia) | Upregulation of Bax, Downregulation of Bcl-xL | Yes | researchgate.net |
| 2-(sulfinyl)-1,4-naphthoquinones | AGS (Gastric) | Activation of Bad | Activation of Caspase-3 | nih.gov |
| N-(3-chloro-1,4-dioxo...)-benzamide | PC-3 (Prostate) | Upregulation of Bax, Downregulation of Bcl-xL | Yes | nih.gov |
Cell Cycle Perturbation Studies (in cell lines)
Flow cytometry analysis of cancer cells treated with related naphthoquinone derivatives has revealed distinct patterns of cell cycle arrest. For example, a 2-chloro-3-ethyl-1,4-naphthoquinone derivative was found to trigger an arrest at the S phase, with a subsequent block in the G2/M phase, in HL-60 leukemia cells. nih.gov This arrest was directly linked to the process of mtDNA damage. Other chlorinated naphthoquinones have been shown to arrest prostate cancer cells in the G1 phase of the cell cycle. nih.govresearchgate.net This G1 arrest is sometimes associated with an increase in the expression of cell cycle inhibitory proteins like p21. nih.gov
The specific phase of arrest can be dependent on the cell line and the exact chemical structure of the naphthoquinone derivative. The table below illustrates findings from studies on related compounds.
| Compound Class | Cell Line | Phase of Arrest | Associated Finding | Reference Finding |
|---|---|---|---|---|
| 2-chloro-3-ethyl-trimethoxy-1,4-naphthoquinone | HL-60 (Leukemia) | S and G2/M | Linked to mtDNA damage | nih.gov |
| 2,3-dichloro-dimethoxy-1,4-naphthoquinone | CWR-22 (Prostate) | G1 | Inhibition of cell cycle progression | researchgate.net |
| N-(3-chloro-1,4-dioxo...)-benzamide | PC-3, DU-145 (Prostate) | G1 | Increased p21 protein expression | nih.gov |
Biofilm Formation Inhibition Mechanisms (in bacterial cultures)
Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The lipophilic character of this compound makes it a candidate for disrupting these communities. Naphthoquinone derivatives have demonstrated significant antibiofilm activity against various pathogens, including strains of Staphylococcus aureus and Pseudomonas aeruginosa. bohrium.comnih.govmdpi.com
The mechanisms by which these compounds inhibit biofilm formation are multifaceted:
Reduction of Cell Surface Hydrophobicity: The initial attachment of bacteria to a surface is a critical step in biofilm formation and is often mediated by hydrophobic interactions. Treatment with 1,4-naphthoquinone has been shown to reduce the cell surface hydrophobicity of S. aureus, thereby inhibiting this primary adhesion. bohrium.comnih.gov
Inhibition of Extracellular Polymeric Substance (EPS) Production: The EPS matrix is the protective scaffold of the biofilm. Some phenolic compounds with naphthoquinone moieties can inhibit the production of this extracellular matrix. mdpi.com
Generation of ROS: The accumulation of ROS within the bacterial cells, induced by the naphthoquinone, can lead to cellular stress and damage that disrupts the coordinated processes required for biofilm development. researchgate.net
Impairment of Bacterial Membrane: As discussed, the compound can impair the bacterial membrane, which not only affects cell viability but also disrupts functions essential for biofilm maturation. mdpi.com
Studies have shown that certain naphthoquinones can inhibit biofilm formation by over 60% at sub-inhibitory concentrations and can also disrupt pre-formed, mature biofilms. nih.gov
Microbial Motility Reduction Studies (in bacterial cultures)
In vitro and theoretical research has begun to shed light on the mechanisms by which 1,4-naphthoquinone derivatives may impact bacterial viability and function, including the reduction of microbial motility. While direct studies on this compound are limited in the publicly available scientific literature, research on the parent compound, 1,4-naphthoquinone, provides foundational insights into this area.
Investigations into the broader class of 1,4-naphthoquinones have demonstrated their potential as antibacterial agents. mdpi.com The antimicrobial effects of these compounds are often attributed to their ability to generate reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. mdpi.com The specific substitutions at the 2nd and 3rd positions of the naphthoquinone moiety, such as with halogens (like chlorine) and alkyl chains (like dodecyl), are known to modulate their biological activity. mdpi.com
A key study has directly linked the parent compound, 1,4-naphthoquinone, to a reduction in the motility of Staphylococcus aureus. researchgate.net In this research, 1,4-naphthoquinone at a concentration of 10 μg/mL was observed to inhibit the formation of S. aureus biofilms by 55%, a phenomenon that was accompanied by a reduction in microbial motility. researchgate.net This suggests that interference with bacterial movement may be one of the mechanisms through which naphthoquinones exert their antibiofilm and antibacterial effects. The generation of ROS is also considered a contributing factor in the impairment of biofilm formation. researchgate.net
While the precise mechanisms and quantitative data for the effect of this compound on microbial motility are not yet detailed in the literature, the findings for the parent 1,4-naphthoquinone provide a strong rationale for further investigation into this specific derivative. The combined presence of a chloro group and a long alkyl chain suggests a compound with potentially significant biological activity that warrants more focused research on its impact on bacterial motility and related functions.
| Compound | Bacterial Strain | Concentration | Effect on Motility | Reference |
| 1,4-Naphthoquinone | Staphylococcus aureus | 10 µg/mL | Microbial motility was reduced | researchgate.net |
Structure Activity Relationship Sar and Computational Studies
Influence of Substituents on Electronic Properties and Redox Potential
The biological activity of 1,4-naphthoquinone (B94277) derivatives is intrinsically linked to their electronic properties and redox potential. The quinone moiety's ability to accept one or two electrons to form semiquinone and hydroquinone (B1673460), respectively, is central to its mechanism of action, which often involves the generation of reactive oxygen species (ROS) and interaction with biological macromolecules. scielo.brmdpi.com The nature and position of substituents on the naphthoquinone scaffold can significantly modulate these electronic characteristics.
The redox potential of the 1,4-naphthoquinone core is highly sensitive to the electronic effects of its substituents. nih.gov The introduction of functional groups can either facilitate or hinder the reduction of the quinone system, thereby influencing its biological efficacy.
Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), alkoxy (-OR), and amino (-NHR) groups donate electron density to the quinone ring. This increase in electron density makes the molecule more difficult to reduce, resulting in a lower (more negative) redox potential. For instance, aminoquinone derivatives are a well-studied class where the nitrogen atom's lone pair participates in resonance with the quinone system. scielo.br
Electron-Withdrawing Groups (EWGs): Conversely, groups like halogens (-Cl, -Br), nitro (-NO₂), and cyano (-CN) withdraw electron density from the ring. This withdrawal makes the quinone more electron-deficient and thus easier to reduce, leading to a higher (more positive) redox potential. The quinone redox cycle can be significantly influenced by the addition of such electron-attracting substituents. scielo.br
Cyclic voltammetry studies on various 2-acyl-3-aminophenyl-1,4-naphthoquinones have demonstrated that the half-wave potential values are sensitive to the push-pull electronic effects of the substituents on the scaffold. nih.gov This modulation of redox properties is a key strategy in the rational design of naphthoquinone-based therapeutic agents.
In the specific case of 2-Chloro-3-dodecyl-1,4-naphthoquinone, the substituents at the C2 and C3 positions play distinct and crucial roles in defining its physicochemical and biological profile.
Halogen Atom (Chlorine): The chlorine atom at the C2 position acts as an electron-withdrawing group due to its electronegativity. This effect increases the redox potential of the naphthoquinone ring, making it a better electron acceptor. This enhanced electrophilicity is critical for its reactivity and potential interactions with biological nucleophiles. scielo.br
Alkyl Chain Length (Dodecyl): The dodecyl group at the C3 position is a long, hydrophobic alkyl chain. While it has a weak electron-donating effect via induction, its primary influence is on the molecule's lipophilicity. The introduction of hydrophobic substituents at the C2 and C3 positions has been shown to increase antimicrobial activity in related compounds like juglone. jst.go.jp This long alkyl chain enhances the molecule's ability to partition into lipid-rich environments, such as cellular membranes, which can facilitate its transport into cells and interaction with membrane-bound targets. Structure-activity relationship (SAR) studies have indicated that modifying the 1,4-naphthoquinone core with moieties like the 2-chloroethylthio group can improve cytotoxic properties. mdpi.com
The combination of an electron-withdrawing halogen and a lipophilic alkyl chain in this compound creates a molecule with a tuned redox potential and an enhanced capacity to interact with cellular membranes, features that are critical to its biological activity.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in understanding the physicochemical properties that govern the activity of molecules and in designing new, more potent analogues. nih.govnih.gov
For 1,4-naphthoquinone derivatives, 2D-QSAR and 3D-QSAR studies have been successfully applied to explore their anticancer and antimalarial activities. nih.govnih.gov In these studies, various molecular descriptors are calculated for a series of compounds and correlated with their measured biological activities.
| QSAR Study Type | Key Descriptors | Correlation | Application/Finding |
| 2D-QSAR | Electronic (e.g., ELUMO), Thermodynamic, Topological | High statistical significance (R² > 0.90) in some models. sciepub.com | Predicts cytotoxicity based on properties like lipophilicity and orbital energies. sciepub.com |
| 3D-QSAR | Molecular Interaction Fields (MIFs) - Steric and Electrostatic | Good predictive power (Q² > 0.65) in established models. sciepub.com | Provides a 3D map of favorable and unfavorable regions for substituent modification to enhance activity. |
These models have revealed that properties such as hydrophobicity, molecular shape, and electronic parameters (like the energy of the Lowest Unoccupied Molecular Orbital, ELUMO) are crucial for the cytotoxic activity of naphthoquinones. nih.govsciepub.com The insights gained from QSAR models provide valuable guidelines for the future development of novel and potent anticancer agents based on the 1,4-naphthoquinone scaffold. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. e-century.us This method is instrumental in understanding the molecular basis of a drug's mechanism of action.
Molecular docking simulations have been widely used to study the interaction of 1,4-naphthoquinone derivatives with various protein targets relevant to diseases like cancer and parasitic infections. mdpi.comnih.govmdpi.com These studies predict how ligands like this compound might fit into the active site of a target protein.
The primary output of a docking simulation is the binding affinity, often expressed as a negative binding energy (in kcal/mol). A more negative value indicates a stronger, more favorable interaction between the ligand and the protein. Generally, a binding energy of ≤ -5.0 kcal/mol suggests good binding activity. e-century.us Docking studies have shown that naphthoquinone derivatives can bind to various protein targets with favorable binding affinities. e-century.usnih.gov
Table of Predicted Binding Affinities for Naphthoquinone Derivatives with Various Protein Targets
| Naphthoquinone Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| NQ-Chlorine Derivatives | Trypanosoma cruzi Lanosterol α-demethylase | -113.43 |
| NQ-Amine Derivatives | Trypanosoma cruzi Lanosterol α-demethylase | -107.97 |
| 2-(4-methoxyanilino)naphthalene-1,4-dione | Human Serum Albumin (Site I) | -7.15 nih.gov |
Note: The data is compiled from various studies on different naphthoquinone derivatives and is illustrative of the general binding capabilities of this class of compounds. mdpi.comnih.gov
The stability of the ligand-protein complex is determined by a combination of intermolecular forces. Docking studies provide detailed insights into these interactions at the atomic level. For 1,4-naphthoquinone derivatives, the key interactions typically observed include:
Hydrogen Bonding: The carbonyl oxygen atoms of the quinone ring are potent hydrogen bond acceptors, frequently forming hydrogen bonds with amino acid residues like tyrosine in the protein's active site. nih.govmdpi.com The amine group in amino-naphthoquinones can also act as a hydrogen bond donor. scielo.br
Van der Waals Interactions: These are non-specific attractive forces that become significant when the ligand fits snugly into the hydrophobic pockets of the active site. The dodecyl chain of this compound would be expected to engage in extensive van der Waals interactions. nih.gov
π-π Stacking: The aromatic naphthoquinone ring system can interact with the aromatic side chains of amino acids such as histidine, tyrosine, and phenylalanine through π-π stacking forces. nih.gov
These combined interactions anchor the naphthoquinone ligand within the protein's binding site, leading to the inhibition of its biological function. nih.govnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools used to investigate the molecular properties of compounds like this compound at the atomic level. DFT methods are widely applied to naphthoquinone derivatives to predict their geometric, electronic, and spectroscopic characteristics, providing insights that complement experimental findings. scielo.brscienceopen.comsphinxsai.combohrium.com These calculations are foundational for understanding the molecule's behavior and structure-activity relationships.
Geometry Optimization and Conformational Analysis
The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scielo.br For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Due to the presence of the long, flexible dodecyl chain, conformational analysis is particularly important. This analysis explores the various possible spatial orientations (conformers) of the alkyl chain relative to the rigid naphthoquinone ring to identify the global energy minimum structure. Studies on other chloroalkyl derivatives of 1,4-naphthoquinone have indicated a preference for specific conformations, such as an anti-peri-planar arrangement, in solution. researchgate.net A similar detailed analysis for the dodecyl derivative would be crucial for understanding its preferred shape, which can influence its physical properties and biological interactions. The accuracy of these theoretical structures is often validated by comparing calculated geometric parameters with experimental data from X-ray crystallography, where available, with studies on similar naphthoquinone skeletons showing a high degree of accuracy. scielo.brsemanticscholar.org
Electronic Structure Analysis (e.g., HOMO/LUMO Energies, Hardness, Chemical Potentials)
The electronic properties of a molecule are key to understanding its reactivity and are extensively studied using DFT. This analysis focuses on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.brsphinxsai.comajchem-a.com
HOMO and LUMO: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. ajchem-a.com For related 2-chloro-3-amino-1,4-naphthoquinone derivatives, the LUMO is typically characterized by orbitals of the naphthoquinone group. scielo.br
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. sphinxsai.comajchem-a.com A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. In studies of similar 2-chloro-1,4-naphthoquinone (B24044) derivatives, this energy gap was calculated to be in the range of 5.2 to 5.5 eV. scielo.br
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to provide further insight into the molecule's electronic structure. sphinxsai.comajchem-a.comchemrxiv.org
Interactive Table: Global Reactivity Descriptors Derived from HOMO/LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Potential (μ) | μ = -(I+A)/2 | Measures the escaping tendency of an electron from a stable system. |
| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I+A)/2 | The power of an atom or molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = μ²/2η | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |
Vibrational Frequency Calculations and Spectroscopic Assignment
DFT calculations are employed to predict the vibrational frequencies of a molecule, which can then be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. scielo.brscienceopen.comsphinxsai.com This theoretical-experimental approach allows for a precise assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of bonds. sphinxsai.com
For the this compound molecule, key vibrational modes would include:
C=O Stretching: The two carbonyl groups on the naphthoquinone ring are expected to produce intense bands in the infrared spectrum, typically observed around 1670-1675 cm⁻¹. scielo.br
C=C Stretching: Vibrations from the aromatic carbon-carbon bonds of the naphthoquinone core typically appear in the region of 1590-1600 cm⁻¹. scielo.brsphinxsai.com
Aliphatic C-H Stretching: The dodecyl chain would give rise to characteristic symmetric and asymmetric C-H stretching bands in the 2850-3000 cm⁻¹ region. scielo.br
The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum. sphinxsai.com
Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and bonding within a molecule. scielo.brnih.gov It investigates charge distribution by calculating natural atomic charges and examines intramolecular charge transfer, donor-acceptor interactions, and hyperconjugation effects that contribute to molecular stability. scielo.br This analysis can quantify the stabilization energy associated with the delocalization of electrons from occupied donor orbitals to unoccupied acceptor orbitals.
Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction
To understand a molecule's response to ultraviolet and visible light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. scielo.brnih.gov TD-DFT is used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum. researchgate.net
The calculations can predict the wavelength of maximum absorption (λmax) and help assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions within the naphthoquinone chromophore. scielo.br For related 1,4-naphthoquinone derivatives, TD-DFT calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, have demonstrated a strong correlation with experimental spectra. scielo.brresearchgate.net This approach would be used to predict the electronic absorption properties of this compound and understand how its specific substitution pattern influences its color and photochemical behavior.
Computational Approaches for Predicting Reactivity and Selectivity
Computational chemistry offers a suite of tools to predict the reactivity and selectivity of this compound. These methods utilize the electronic structure information derived from DFT calculations to identify the most probable sites for chemical reactions.
Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution from a charge's point of view. Red-colored regions indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov This provides a powerful visual guide to predicting reaction sites.
Fukui Functions: Fukui functions and other conceptual DFT descriptors provide a more quantitative measure of local reactivity at each atomic site within the molecule. nih.gov These functions can distinguish an atom's susceptibility to nucleophilic, electrophilic, or radical attack, thereby predicting the selectivity of various chemical reactions.
Together, these computational approaches provide a robust theoretical framework for predicting the chemical behavior of this compound, guiding further experimental studies in synthesis and biological applications.
Potential Research Applications and Future Directions
Development of Novel Synthetic Reagents and Building Blocks
The 1,4-naphthoquinone (B94277) scaffold, particularly 2,3-dichloro-1,4-naphthoquinone, is a widely used precursor in organic synthesis for creating a variety of heterocyclic and substituted derivatives. semanticscholar.orgresearchgate.net This is due to the high reactivity of the C-2 and C-3 positions towards nucleophilic attack. semanticscholar.orgnih.gov In 2-Chloro-3-dodecyl-1,4-naphthoquinone, the remaining chlorine atom can act as a leaving group in nucleophilic substitution reactions. This allows the compound to serve as a versatile building block for introducing a wide range of functional groups, including those containing nitrogen, oxygen, and sulfur nucleophiles. nih.gov This reactivity enables the construction of more complex, polycyclic, or functionalized molecules, making it a valuable intermediate for synthetic chemists aiming to generate novel molecular architectures. semanticscholar.org
Exploration as Molecular Probes in Biochemical Research
Quinones are recognized for their ability to participate in biological electron transfer processes, such as those in photosynthesis and cellular respiration. scielo.br This redox-active nature makes them suitable candidates for development as molecular probes to investigate biological interactions. nih.gov The naphthoquinone core can accept and donate electrons, allowing it to interfere with or report on redox pathways within cells. The long, lipophilic dodecyl chain of this compound would facilitate its incorporation into cellular membranes, potentially allowing it to probe membrane-associated electron transport chains or other biochemical events occurring within the lipid bilayer.
Investigating Mechanistic Principles of Bioactivity in Research Models
The 1,4-naphthoquinone moiety is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities. scielo.br Research focuses on understanding the mechanisms through which these compounds exert their effects in various biological systems.
A significant body of research has demonstrated the antimicrobial properties of 1,4-naphthoquinone derivatives. nih.govnih.gov These compounds have shown activity against a range of pathogens, including Gram-positive bacteria, fungi, and parasites. scielo.brsciforum.net Natural naphthoquinones like plumbagin, lawsone, and juglone are known for their antimicrobial effects. nih.gov Synthetic derivatives are often developed to enhance this activity. The primary mechanism of antimicrobial action for many quinones is believed to be the generation of reactive oxygen species (ROS), which induces oxidative stress and leads to cell death. scielo.brnih.gov Studies have shown that various synthetic naphthoquinones are effective against bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). scielo.brnih.gov The lipophilic dodecyl side chain on this compound could enhance its ability to penetrate microbial cell membranes, potentially increasing its efficacy.
| Compound | Microorganism | Activity Measurement | Result |
|---|---|---|---|
| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococci, Streptococci, Bacilli | Inhibition Zone (50 µg/ml) | 20 mm scielo.br |
| 5-amino-8-hydroxy-1,4-naphthoquinone | S. aureus | MIC | 30 to 125 µg/ml nih.govresearchgate.net |
| 5-amino-8-hydroxy-1,4-naphthoquinone | S. aureus, S. intermedius, S. epidermidis | EC50 | 8 µg/ml nih.govresearchgate.net |
| Naphthazarin | Gram-positive bacteria | Antibacterial Activity | Active scielo.br |
| 2,3-diamino-1,4-naphthoquinone | Gram-positive bacteria | Antibacterial Activity | Active scielo.br |
The 1,4-naphthoquinone scaffold is present in several clinically important anticancer drugs and is a focal point of research for developing new therapeutic leads. brieflands.comnih.gov Derivatives are frequently evaluated for their cytotoxic effects against a variety of human cancer cell lines. nih.govelsevierpure.com Research has shown that these compounds can induce apoptosis (programmed cell death) in cancer cells through mechanisms that include the generation of cytotoxic ROS, induction of DNA damage, and intercalation with DNA. scielo.brbrieflands.commdpi.com For instance, certain synthetic (2-chloroethylthio)-1,4-naphthoquinones have demonstrated high activity at nanomolar concentrations in different human prostate cancer (PCa) cell lines. mdpi.com The lipophilicity conferred by the dodecyl group in this compound could influence its uptake by cancer cells and its interaction with cellular targets.
| Compound Derivative Class | Cancer Cell Line | Activity Measurement | Result (µM) |
|---|---|---|---|
| m-acetylphenylamino-1,4-naphthoquinone | HepG2 (Liver) | IC50 | 4.758 elsevierpure.com |
| m-acetylphenylamino-1,4-naphthoquinone | HuCCA-1 (Bile Duct) | IC50 | 2.364 elsevierpure.com |
| m-acetylphenylamino-1,4-naphthoquinone | A549 (Lung) | IC50 | 12.279 elsevierpure.com |
| Benzoacridinedione derivative (6b) | MCF-7 (Breast) | IC50 | 5.4 - 47.99 brieflands.com |
| Benzoacridinedione derivative (7b) | MCF-7 (Breast) | IC50 | 5.4 - 47.99 brieflands.com |
Quinones are essential components of the electron transport chains in both photosynthesis and respiration. scielo.br In photosynthetic systems, plastoquinone, a type of quinone, plays a critical role in transferring electrons. Due to their structural similarity to these natural quinones, synthetic naphthoquinones can be used as research tools to study and interfere with photosynthetic processes. They can act as inhibitors or alternative electron acceptors, helping to elucidate the complex mechanisms of energy conversion in plants and photosynthetic bacteria. The dodecyl chain would likely anchor this compound within the thylakoid membranes where these processes occur.
Design and Synthesis of Functionalized Naphthoquinone Derivatives for Specific Research Objectives
The structure of this compound makes it an ideal platform for the rational design and synthesis of new functionalized derivatives. By leveraging the reactivity of the C-2 chloro group, researchers can introduce a vast array of substituents to modulate the molecule's physicochemical and biological properties. semanticscholar.orgmdpi.com For example, modifying the substituent at the C-2 position can tune the compound's antimicrobial or anticancer potency. nih.gov Furthermore, alterations to the dodecyl chain could be explored to optimize properties such as solubility, membrane permeability, and target specificity. This synthetic flexibility allows for the creation of tailored molecules designed to achieve specific research objectives, from probing biological pathways to developing compounds with enhanced and selective bioactivity. researchgate.net
Exploration in Materials Science Research (e.g., solid-state fluorescence)
The investigation of this compound in materials science is an emerging area with potential applications stemming from the unique electronic and structural properties of the naphthoquinone core. The presence of the electron-withdrawing chloro group, the conjugated dione system, and the long dodecyl alkyl chain collectively influence the molecule's solid-state packing, photophysical properties, and potential utility in advanced materials.
Research into related 1,4-naphthoquinone derivatives has indicated their promise as functional materials. For instance, certain indole-fused naphthoquinone derivatives have been identified as potential solid-state fluorescence materials. While many organic molecules that are fluorescent in solution exhibit aggregation-caused quenching (ACQ) in the solid state, some naphthoquinone structures could potentially exhibit aggregation-induced emission (AIE) or possess inherent solid-state fluorescence. The long dodecyl chain in this compound is expected to significantly influence its solid-state morphology. This long alkyl chain can promote self-assembly and ordered packing arrangements, such as lamellar structures, through van der Waals interactions. These packing motifs can, in turn, affect the intermolecular distances and orientations of the naphthoquinone fluorophores, which are critical factors in determining solid-state emission properties.
The exploration in materials science for this compound focuses on how the interplay between the π-conjugated naphthoquinone system and the dodecyl chain's steric and electronic effects can be harnessed. The potential for creating materials with tunable solid-state fluorescence is a key area of interest. Such materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. For example, changes in the fluorescence of a solid-state sensor incorporating this compound could indicate the presence of specific analytes that interact with the naphthoquinone core or disrupt the alkyl chain packing.
The table below summarizes the key molecular features of this compound and their potential impact on materials science applications.
| Molecular Feature | Potential Influence on Material Properties | Potential Application Area |
| 1,4-Naphthoquinone Core | π-conjugated system, potential for fluorescence, redox activity. | Organic electronics, sensors. |
| Chloro Group | Electron-withdrawing, influences electronic properties and intermolecular interactions. | Tuning of emission wavelengths, sensor selectivity. |
| Dodecyl Chain | Promotes self-assembly, influences solubility and crystal packing. | Solid-state fluorescent materials, thin-film devices. |
Further research is required to synthesize and characterize the photophysical properties of this compound to fully understand and exploit its potential in materials science.
Advanced Analytical Method Development for Research Purposes
The comprehensive characterization of this compound and its behavior in various systems necessitates the development and application of advanced analytical methods. These methods are crucial for confirming its structure, determining its purity, and investigating its physicochemical properties. Drawing from research on analogous 2-chloro-3-substituted-1,4-naphthoquinone derivatives, a suite of powerful analytical techniques can be employed. scielo.br
Spectroscopic and Structural Analysis:
For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. scielo.br Such data is invaluable for understanding structure-property relationships, particularly for solid-state applications.
Computational and Thermal Analysis:
In conjunction with experimental techniques, computational methods like Density Functional Theory (DFT) are powerful tools for predicting and understanding the molecule's properties. scielo.brsphinxsai.com DFT calculations can provide insights into the electronic structure, molecular orbitals (such as the HOMO-LUMO gap), and vibrational frequencies, which aids in the interpretation of experimental spectra. sphinxsai.com
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are important for assessing the material's thermal stability and phase behavior. Studies on similar compounds have shown that the length of the alkyl chain can influence thermal stability and melting points. researchgate.net
Electrochemical Analysis:
The redox-active nature of the naphthoquinone core makes electrochemical methods particularly relevant. Cyclic Voltammetry (CV) can be used to study the reduction-oxidation potentials of this compound. This information is critical for applications in electrochemistry and for understanding its role in biological electron transfer processes. The development of sensitive voltammetric methods could also be applied for its quantitative determination in various matrices. mdpi.com
The table below outlines key analytical methods and the type of information they provide for the research of this compound.
| Analytical Method | Information Provided | Research Relevance |
| FTIR/Raman Spectroscopy | Vibrational modes of functional groups. scielo.br | Structural confirmation, purity assessment. |
| X-ray Crystallography | Molecular and crystal structure, packing. scielo.br | Structure-property correlation, solid-state behavior. |
| Density Functional Theory (DFT) | Electronic structure, predicted spectra. scielo.brsphinxsai.com | Interpretation of experimental data, property prediction. |
| Thermal Analysis (TGA/DSC) | Thermal stability, melting point, phase transitions. researchgate.net | Material processing, stability assessment. |
| Cyclic Voltammetry (CV) | Redox potentials, electron transfer kinetics. mdpi.com | Electrochemical applications, understanding redox behavior. |
The development and application of these advanced analytical methods are essential for building a comprehensive understanding of this compound and paving the way for its future research and application.
Conclusion and Outlook for 2 Chloro 3 Dodecyl 1,4 Naphthoquinone Research
Summary of Key Research Findings and Methodological Advancements
Research into 2-chloro-3-dodecyl-1,4-naphthoquinone and its analogs has primarily centered on their synthesis and evaluation of their biological activities. Synthetic approaches have been developed that allow for the introduction of a variety of substituents at the 2- and 3-positions of the 1,4-naphthoquinone (B94277) core, including the dodecyl group. A key synthetic precursor for these compounds is 2,3-dichloro-1,4-naphthoquinone, which readily undergoes nucleophilic substitution reactions. semanticscholar.orgnih.gov For instance, the synthesis of 2-dodecyl-3-chloro-1,4-naphthoquinone has been achieved by reacting 2-acetoxy-3-chloro-1,4-naphthoquinone with a dodecyl zinc reagent. prepchem.com
Methodological advancements in the characterization of these compounds have relied on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, have been instrumental in elucidating the structures of these molecules. scielo.brnih.gov Chromatographic techniques, such as column chromatography, are routinely employed for the purification of the synthesized compounds. scielo.br
The biological evaluation of 2-chloro-3-alkyl-1,4-naphthoquinone derivatives has revealed a range of promising activities. Studies have demonstrated their potential as anticancer agents, with mechanisms of action that include the induction of mitochondrial DNA damage and the depletion of glutathione (B108866) (GSH). nih.gov Furthermore, the broader class of 1,4-naphthoquinones is known to exhibit a wide spectrum of biological effects, including antimicrobial, antifungal, and antiviral properties. semanticscholar.orgnih.govontosight.ai The cytotoxic effects of these compounds are often attributed to their ability to generate reactive oxygen species (ROS) and to act as electrophiles. scielo.brnih.gov
Identification of Gaps and Future Research Avenues
Despite the progress made, significant gaps remain in the understanding of this compound. There is a notable lack of specific data on the physicochemical properties, spectroscopic characteristics, and biological activities of this particular compound. Much of the current knowledge is extrapolated from studies on its analogs with shorter alkyl chains or different substituents.
Future research should prioritize the following areas:
Comprehensive Physicochemical and Spectroscopic Characterization: Detailed studies are needed to determine the precise melting point, solubility, and other physical properties of this compound. A complete spectroscopic profile, including high-resolution NMR (¹H, ¹³C, and 2D techniques) and mass spectrometry, should be established to serve as a reference for future studies.
In-depth Biological Evaluation: The specific cytotoxic, antimicrobial, and antifungal activities of this compound need to be systematically investigated against a broad range of cancer cell lines, bacteria, and fungi. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with varying alkyl chain lengths, could provide valuable insights into the features that govern biological activity. sciforum.net
Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is crucial. This includes investigating its impact on cellular redox balance, mitochondrial function, and specific signaling pathways. nih.gov
Development of Novel Synthetic Methodologies: While existing synthetic methods are effective, the development of more efficient, environmentally friendly, and scalable synthetic routes would be beneficial for producing larger quantities of the compound for extensive biological testing.
Implications for Fundamental Chemical and Biochemical Understanding
The study of this compound and its derivatives has broader implications for both fundamental chemistry and biochemistry. From a chemical perspective, this class of compounds provides a versatile scaffold for exploring the impact of substituent effects on the reactivity and electronic properties of the 1,4-naphthoquinone core. The interplay between the electron-withdrawing chloro group and the electron-donating alkyl group influences the redox potential of the quinone system, which is a key determinant of its biological activity. scielo.br
From a biochemical standpoint, these molecules serve as valuable tools for probing cellular processes. Their ability to induce oxidative stress and interact with cellular nucleophiles like GSH provides a means to study the cellular response to electrophilic and oxidative challenges. nih.gov Understanding how the length of the alkyl chain influences the lipophilicity and, consequently, the cellular uptake and subcellular localization of these compounds can provide insights into the design of targeted therapeutic agents. The investigation of their interaction with biological membranes and specific protein targets will further enhance our understanding of their mechanism of action and potential therapeutic applications.
Q & A
Q. What are the primary synthetic strategies for 2-chloro-3-dodecyl-1,4-naphthoquinone, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution of halogenated naphthoquinones. For example, 2,3-dichloro-1,4-naphthoquinone reacts with dodecylamine in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or ethanol. A study achieved a 34% yield for a similar compound (2-chloro-3-(cyclohexylamino)-1,4-naphthoquinone) using NaH in THF under argon . Key variables include:
- Solvent polarity : Polar aprotic solvents enhance nucleophilicity.
- Temperature : Reflux conditions (60–80°C) improve reaction rates but may degrade thermally unstable intermediates.
- Base selection : Strong bases (NaH) favor deprotonation of amines but risk side reactions.
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., halogen∙∙∙O close contacts observed in similar naphthoquinones ).
- IR spectroscopy : Characteristic C=O stretches (~1670 cm⁻¹) and N–H bends (~3300 cm⁻¹) confirm functional groups .
- NMR : Chlorine and dodecyl chain protons exhibit distinct splitting patterns in and spectra .
Q. What are the baseline biological activities of this compound?
Preliminary studies on related 3-alkyl-1,4-naphthoquinones show:
- Anticancer activity : IC₅₀ values of 5–20 µM against prostate and breast cancer cell lines due to redox cycling and ROS generation .
- Antibacterial potential : Hydrophobic chains (e.g., dodecyl) enhance membrane disruption in Gram-positive bacteria like S. aureus .
Advanced Research Questions
Q. How does the dodecyl chain modulate the compound’s bioactivity and pharmacokinetics?
The dodecyl chain:
- Enhances lipophilicity : LogP increases by ~3 units compared to non-alkyl analogs, improving membrane permeability but reducing aqueous solubility .
- Influences cytotoxicity : Longer alkyl chains (C12) show higher selectivity for cancer cells over normal fibroblasts (e.g., 10-fold selectivity in HepG2 vs. HEK293) .
- Affects metabolic stability : CYP450-mediated oxidation of the alkyl chain generates polar metabolites, reducing plasma half-life .
Table 1 : Structure-Activity Relationship (SAR) of Alkyl-Substituted Naphthoquinones
| Substituent | Anticancer IC₅₀ (µM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| C3-methyl | 25.3 ± 1.2 | 2.1 | 120 |
| C3-dodecyl | 8.7 ± 0.9 | 5.4 | <10 |
Q. How can contradictory data on toxicity profiles be resolved?
Discrepancies arise from:
- Cell line variability : Jurkat cells show 90% apoptosis at 10 µM, while primary lymphocytes exhibit <20% toxicity at the same dose .
- Redox environment : Hypoxic conditions (e.g., tumor microenvironments) amplify ROS-mediated toxicity, whereas normoxia favors detoxification via NQO1 .
Methodological recommendation : Use isogenic cell pairs (e.g., NQO1+/+ vs. NQO1−/−) to isolate redox-dependent effects .
Q. What advanced techniques optimize reaction efficiency for scaled synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 20% yield improvement via controlled dielectric heating .
- Flow chemistry : Enables precise control of stoichiometry for intermediates prone to over-alkylation .
- Chemoenzymatic approaches : Lipases catalyze regioselective amidation, minimizing side products .
Q. How does the compound interact with biological macromolecules?
- DNA intercalation : Planar naphthoquinone core binds to DNA minor grooves, confirmed by ethidium displacement assays .
- Protein binding : Forms covalent adducts with cysteine residues (e.g., Keap1-Nrf2 pathway inhibition), validated via LC-MS/MS .
- Membrane disruption : Dodecyl chain inserts into lipid bilayers, observed in fluorescence anisotropy studies using DPH probes .
Q. Key Data Contradictions and Resolutions
- Toxicity vs. Efficacy : Low toxicity in in vivo models (e.g., rat hepatocytes) contrasts with high in vitro cytotoxicity due to metabolic detoxification pathways (e.g., glucuronidation) .
- Antibacterial Selectivity : MRSA inhibition (MIC = 2 µg/mL) but inactivity against E. coli due to outer membrane permeability barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
